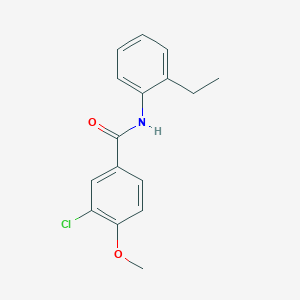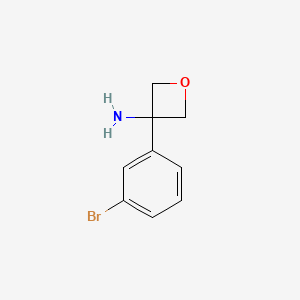![molecular formula C14H14N2O2 B11945483 2-Pyridinamine, N2-[1-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl- CAS No. 73468-83-4](/img/structure/B11945483.png)
2-Pyridinamine, N2-[1-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-O-CRESOL is a synthetic organic compound that belongs to the class of imines It is characterized by the presence of a methoxy group, a pyridyl group, and a cresol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-O-CRESOL typically involves the condensation of 2-methoxyphenol (o-cresol) with 3-methyl-2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-O-CRESOL may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying enzyme mechanisms or as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-O-CRESOL involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The methoxy and pyridyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-ALPHA-(2-PYRIDYLIMINO)-O-CRESOL: Lacks the methyl group on the pyridyl ring.
2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-PHENOL: Lacks the cresol moiety.
Uniqueness
2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-O-CRESOL is unique due to the presence of both the methoxy and cresol groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
73468-83-4 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methoxy-6-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-4-8-15-14(10)16-9-11-6-3-7-12(18-2)13(11)17/h3-9,17H,1-2H3/b16-9+ |
InChI Key |
BEOASCUMYZJVAY-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)/N=C/C2=C(C(=CC=C2)OC)O |
Canonical SMILES |
CC1=C(N=CC=C1)N=CC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11945413.png)

![9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-](/img/structure/B11945424.png)







![Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B11945461.png)
![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)

